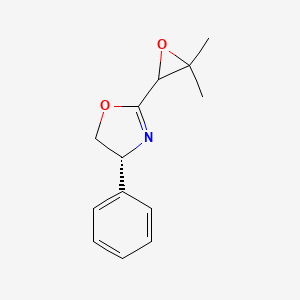
Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- is a heterocyclic organic compound that features an oxazole ring fused with a dihydro-phenyl group and a dimethyloxiranyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable phenyl-substituted oxirane with an oxazole derivative can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process would typically be optimized for cost-effectiveness, safety, and environmental considerations. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydro-oxazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce dihydro-oxazole derivatives
Applications De Recherche Scientifique
Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical interactions, potentially inhibiting or activating certain enzymes or receptors. The exact mechanism depends on the specific application and the biological system in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: Similar in structure but with different biological activities.
Thiazole: Contains sulfur instead of oxygen, leading to different chemical properties.
Oxadiazole: Features an additional nitrogen atom, altering its reactivity and applications.
Uniqueness
Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
832117-30-3 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
(4R)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-13(2)11(16-13)12-14-10(8-15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11?/m0/s1 |
Clé InChI |
NGKKWOJOSPBZNJ-VUWPPUDQSA-N |
SMILES isomérique |
CC1(C(O1)C2=N[C@@H](CO2)C3=CC=CC=C3)C |
SMILES canonique |
CC1(C(O1)C2=NC(CO2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


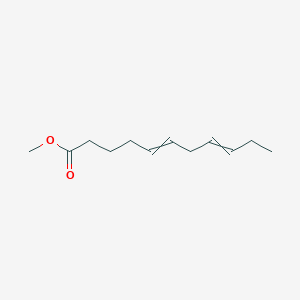
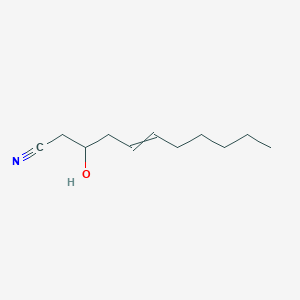

![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
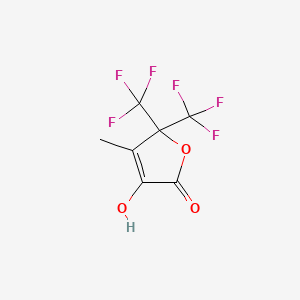
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
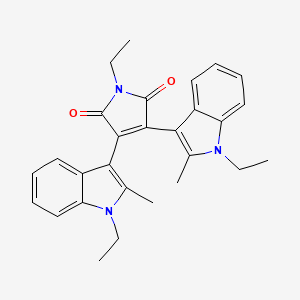
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
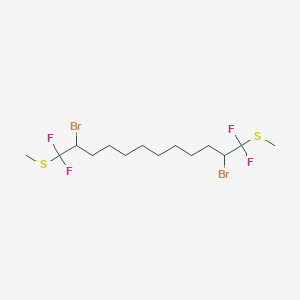
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
